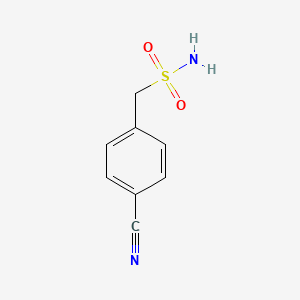

(4-Cyanophenyl)methanesulfonamide

Description

BenchChem offers high-quality (4-Cyanophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Cyanophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-cyanophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJRAEXJNGIIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191868-54-9 | |

| Record name | (4-cyanophenyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Cyanophenyl)methanesulfonamide synthesis from methanesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of (4-Cyanophenyl)methanesulfonamide from Methanesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-cyanophenyl)methanesulfonamide, a valuable intermediate in medicinal chemistry and drug development. The primary synthetic route detailed is the reaction between methanesulfonyl chloride and 4-aminobenzonitrile. This document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, discusses critical process parameters for optimization, and outlines robust analytical methods for product characterization. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical foundation and practical insights required for the successful synthesis and validation of this target compound.

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, antitumor, and diuretic drugs.[1][2][3] Its ability to act as a bioisostere for amides and carboxylic acids, while offering improved metabolic stability and distinct hydrogen bonding capabilities, makes it a privileged scaffold in drug design.[1][4]

(4-Cyanophenyl)methanesulfonamide, also known by its IUPAC name N-(4-cyanophenyl)methanesulfonamide, incorporates both a sulfonamide linkage and a nitrile group.[5] This combination of functionalities makes it a versatile building block for synthesizing more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists where the cyano group can serve as a key binding element or a precursor for other functional groups.

This guide focuses on the most direct and classical approach to its synthesis: the coupling of an amine (4-aminobenzonitrile) with a sulfonyl chloride (methanesulfonyl chloride).[6] This reaction, a variation of the Hinsberg reaction, is a robust and widely employed method for forming the sulfonamide N-S bond.[6][7] We will explore the causality behind the experimental choices, from reagent selection to reaction conditions, to provide a self-validating and reproducible protocol.

Reaction Mechanism and Theoretical Framework

The formation of (4-cyanophenyl)methanesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride. The mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon.[8]

Key Steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzonitrile (the nucleophile) attacks the highly electrophilic sulfur atom of methanesulfonyl chloride. The strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom renders the sulfur atom electron-deficient.

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

-

Elimination of Leaving Group: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom.[9] This step is crucial for two reasons: it neutralizes the positively charged nitrogen, yielding the final sulfonamide product, and it scavenges the hydrochloric acid (HCl) generated from the expelled chloride and the proton, preventing it from protonating the starting amine and rendering it non-nucleophilic.[8]

Caption: The nucleophilic substitution mechanism for sulfonamide formation.

Detailed Experimental Protocol

This protocol describes the synthesis of (4-cyanophenyl)methanesulfonamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 4-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 10.0 | 1.18 g | Starting amine |

| Methanesulfonyl Chloride | CH₃SO₂Cl | 114.55 | 11.0 | 0.95 mL (1.26 g) | Acylating agent, use fresh |

| Pyridine (anhydrous) | C₅H₅N | 79.10 | 20.0 | 1.6 mL | Base and solvent |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | - | 20 mL | Reaction solvent |

| Hydrochloric Acid (1 M aq.) | HCl | 36.46 | - | 2 x 20 mL | For work-up |

| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | 20 mL | For work-up |

| Brine (Saturated NaCl aq.) | NaCl | 58.44 | - | 20 mL | For work-up |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | For recrystallization | Purification solvent |

| Hexanes | C₆H₁₄ | 86.18 | - | For recrystallization | Purification solvent |

Reaction Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminobenzonitrile (1.18 g, 10.0 mmol).

-

Dissolution: Add anhydrous dichloromethane (20 mL) and anhydrous pyridine (1.6 mL, 20.0 mmol). Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Cool the reaction flask in an ice-water bath to 0 °C.

-

Addition of Sulfonyl Chloride: Add methanesulfonyl chloride (0.95 mL, 11.0 mmol) dropwise to the stirred solution over 10-15 minutes using a syringe. Maintain the internal temperature below 5 °C during the addition. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel. Add 1 M HCl (20 mL) and shake. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess pyridine, saturated sodium bicarbonate solution (20 mL) to neutralize any remaining acid, and finally with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford (4-cyanophenyl)methanesulfonamide as a crystalline solid.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Process Optimization and Critical Parameters

The success of the synthesis hinges on the careful control of several key parameters.

-

Choice of Base: Pyridine is an effective base for this reaction.[9] It is strong enough to neutralize the generated HCl but not so strong as to cause significant side reactions. Triethylamine is another common choice.[10] At least one equivalent of the base is required to scavenge the acid, but a slight excess (1.5-2.0 equivalents) is often used to ensure the reaction goes to completion.[9]

-

Solvent: Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves the starting materials well. Acetonitrile is another suitable option.[2] The use of anhydrous solvents is critical, as sulfonyl chlorides can hydrolyze in the presence of water.

-

Temperature Control: The initial reaction between the amine and sulfonyl chloride is exothermic. Starting the reaction at 0 °C helps to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts, such as the double-sulfonated amine.[7]

-

Reagent Purity: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis.[11] Using a fresh or recently distilled bottle is paramount for achieving high yields. The 4-aminobenzonitrile should also be of high purity.

-

Side Reactions: The primary potential side reaction is the formation of a disulfonylated product where the sulfonamide N-H bond reacts with a second molecule of methanesulfonyl chloride. This is generally disfavored under these conditions, especially with primary amines, but can be minimized by avoiding a large excess of the sulfonyl chloride and by not using excessively harsh conditions (e.g., strong, non-hindered bases or high temperatures).

Characterization and Analysis

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized (4-cyanophenyl)methanesulfonamide.

Expected Analytical Data

| Analysis Method | Expected Results |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₈N₂O₂S |

| Molecular Weight | 196.22 g/mol [5] |

| Melting Point | ~180-185 °C (literature values may vary) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~10.5 (s, 1H, NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 3.1 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~143, 133, 120, 119, 106, 40 |

| IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2230 (C≡N stretch), ~1340 & ~1160 (S=O asymm. & symm. stretch) |

| Mass Spec (ESI-) | m/z = 195.0 [M-H]⁻ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Discussion of Analytical Techniques

-

NMR Spectroscopy: ¹H NMR is invaluable for confirming the structure.[12] The singlet for the methyl group, the two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring, and the broad singlet for the N-H proton are key diagnostic signals. ¹³C NMR confirms the number of unique carbon environments.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[14] The presence of strong absorption bands for the asymmetric and symmetric stretching of the S=O bonds is characteristic of sulfonamides.[15][16] A sharp peak around 2230 cm⁻¹ confirms the presence of the nitrile group, and a peak in the 3200-3300 cm⁻¹ region indicates the N-H bond.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[17][18] In electrospray ionization (ESI), the deprotonated molecule [M-H]⁻ is often observed. Fragmentation analysis might show a characteristic loss of SO₂ (64 Da).[19]

-

Melting Point: A sharp melting point range is a good indicator of the compound's purity.

Conclusion

The synthesis of (4-cyanophenyl)methanesulfonamide from methanesulfonyl chloride and 4-aminobenzonitrile is a reliable and efficient process rooted in fundamental organic chemistry principles. By carefully controlling reaction parameters such as temperature, solvent purity, and the stoichiometry of the base, high yields of the pure product can be consistently achieved. The detailed protocol and analytical benchmarks provided in this guide serve as a robust framework for researchers in the pharmaceutical and chemical sciences, enabling the confident synthesis and validation of this important chemical intermediate.

References

-

Wikipedia. Sulfonamide. [Link]

- D. A. Horton, G. T. Bourne, M. L. Smythe. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.

-

S. Verma, S. M. Kandhasamy, G. C. S. Kumar, G. Singh, S. Bondada, S. K. Singh. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. ACS Omega. [Link]

- N. Yurdakul, S. Bahçeli, H. Yüksek, M. Kurt. (2007). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Journal of Structural Chemistry.

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

N. D. Ball, J. D. B. O'Connor, Y. Yue, A. J. Metrano, M. A. Caparco, J. W. Tucker, J. M. Humphrey. (2013). Preparation of sulfonamides from N-silylamines. National Institutes of Health. [Link]

-

ResearchGate. Which catalyst is the most efficient in the synthesis of sulfonamide?. (2022). [Link]

- J. D. Griffin, M. A. Zeller, D. W. C. MacMillan. (2021).

-

E. F. Flegeau, J. M. Harrison, M. C. Willis. (2016). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. [Link]

-

Thieme. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. [Link]

-

ResearchGate. FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

-

Organic Chemistry Explained. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. [Link]

-

E. F. Perez, M. N. Eberlin, B. G. Vaz, L. K. Almeida, C. A. de Simone, R. A. Pilli. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]

-

ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. [Link]

-

ResearchGate. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. [Link]

-

S. Khan, M. A. Al-Dhfyan, A. A. Al-Majid, M. A. G. Al-Mugren, M. Arshad, S. A. Al-Tamimi, S. A. Al-Ghamdi. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. National Institutes of Health. [Link]

-

M. G. Dekamin, S. Eslami, R. Ahmadi. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. [Link]

- J. N. Baxter, J. Cymerman-Craig, J. B. Willis. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society.

-

ResearchGate. Optimization of the reaction conditions. [Link]

- Sci-Hub. The infrared spectra of some sulphonamides.

- BenchChem.

-

S. Khan, M. A. Al-Dhfyan, A. A. Al-Majid, M. A. G. Al-Mugren, M. Arshad, S. A. Al-Tamimi, S. A. Al-Ghamdi. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed. [Link]

- Journal of Synthetic Chemistry. (2023).

- Organic Syntheses. Methanesulfonyl chloride procedure.

-

Y. V. Fu, M. L. T. Nguyen, K. T. D. Tran, P. C. T. Nguyen. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

-

Matrix Fine Chemicals. N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. [Link]

- Organic Syntheses. Methanesulfinyl Chloride.

- S. Mammadova, A. Krishna, O. Yarovaya, et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl].

- Taylor & Francis. Methanesulfonyl chloride – Knowledge and References.

- I. I. Lobyshev, G. A. Somorjai, A. T. Bell. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Organic Syntheses. Methanesulfonyl chloride.

-

PrepChem.com. Synthesis of 4-(3-mesyloxypropyl)benzonitrile. [Link]

- BenchChem. An In-depth Technical Guide to the Formation of N-(4-cyanophenyl)-2-methylprop-2-enamide.

- Google Patents. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide.

- Google Patents.

- Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.

- M. Giraudeau, S. Akoka. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples.

- Google Patents. RU2729998C9 - Method of producing (4s)-4-(4-cyano-2-methoxyphenyl)

- T. S. T. Muhammad, H. Osman, S. Al-resayes. (2009). 4-{[(3-Cyanophenyl)

- Google Patents. EP3174875A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient.

-

ResearchGate. Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. Sulfonamide - Wikipedia [en.wikipedia.org]

- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Cyanophenethyl Methanesulfonate synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-{[(3-Cyanophenyl)imino]methyl}-3-hydroxyphenyl Tetradecanoate | MDPI [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 17. Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of (4-Cyanophenyl)methanesulfonamide Analogues: From Synthesis to Supramolecular Insights

An In-Depth Technical Guide

Prepared by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of (4-Cyanophenyl)methanesulfonamide analogues. The sulfonamide scaffold is a cornerstone in medicinal chemistry, and understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for modern drug design.[1][2] This document navigates the complete workflow, from the strategic synthesis of analogues and the critical process of obtaining diffraction-quality single crystals, through to the intricacies of X-ray data collection, structure solution, and refinement. We delve into the interpretation of the resulting structural data, with a particular focus on the non-covalent interactions, such as hydrogen bonds and π-π stacking, that govern crystal packing.[3][4] The influence of these interactions on physicochemical properties, particularly the phenomenon of polymorphism, is discussed as a critical consideration in pharmaceutical development.[5][6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for the rational design of novel therapeutics.

Introduction: The 'Why' of Crystal Structure Analysis

The sulfonamide functional group is a privileged scaffold in drug discovery, forming the basis of a wide array of antibacterial, anticancer, and anti-inflammatory agents.[1][8] The (4-Cyanophenyl)methanesulfonamide core, in particular, offers a versatile template for generating analogues with diverse biological activities. The cyano (C≡N) group and the sulfonamide (-SO₂NH-) moiety are potent hydrogen bond acceptors and donors, respectively, which heavily influence how these molecules interact with biological targets and with each other in the solid state.[9][10]

In drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its intrinsic biological activity. Different crystalline forms of the same compound, known as polymorphs, can exhibit vastly different properties, including solubility, dissolution rate, stability, and bioavailability.[6][7][11] An unexpected polymorphic transformation can have disastrous consequences, as famously occurred with the HIV drug Ritonavir.[5] Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise; it is the definitive method for elucidating the three-dimensional atomic structure, revealing the precise molecular conformation and the intricate network of intermolecular interactions that define a specific crystalline form.[12][13][14] This knowledge is the bedrock of rational drug design and solid-form screening.

The Experimental Pathway: A Validating Workflow

The journey from a chemical concept to a refined crystal structure is a multi-stage process where each step validates the next. A failure or poor outcome at any stage necessitates a re-evaluation of the preceding steps.

Caption: High-level workflow from synthesis to final structural analysis.

Synthesis and Crystallization: The Foundational Steps

Expertise in Action: The quality of the final crystal structure is entirely dependent on the quality of the single crystal, which in turn depends on the purity of the compound.

Protocol 1: Representative Synthesis of a (4-Cyanophenyl)methanesulfonamide Analogue

This protocol describes a general method for synthesizing N-substituted analogues.

-

Reactant Preparation: Dissolve the desired primary or secondary amine (1.0 eq) in a suitable solvent like pyridine or dichloromethane in an ice-water bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of (4-cyanophenyl)methanesulfonyl chloride (1.1 eq) to the cooled amine solution under constant stirring. The slight excess of the sulfonyl chloride ensures complete consumption of the amine.

-

Reaction: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to achieve >99% purity.

Protocol 2: Growing Diffraction-Quality Single Crystals

The goal is to allow molecules to self-assemble slowly and perfectly into a crystal lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals.[15]

-

Solvent Selection: Choose a solvent system in which the compound has moderate solubility. A common strategy is to use a binary system: a "good" solvent in which the compound dissolves well, and an "anti-solvent" in which it is poorly soluble.

-

Slow Evaporation (Primary Method):

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a relatively volatile "good" solvent (e.g., acetone, ethyl acetate) in a small, clean vial.

-

Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This restricts the rate of evaporation.

-

Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of the "good" solvent in an open inner vial.

-

Place this inner vial inside a larger, sealed jar containing a larger volume of the "anti-solvent".

-

The anti-solvent vapor will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting slow crystallization.

-

Core Methodology: Single-Crystal X-ray Diffraction

SC-XRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[12][16]

The Experimental Workflow

The process involves mounting a suitable crystal, collecting diffraction data, and processing that data to solve and refine the structure. This entire process is often managed by sophisticated software suites.[17][18][19]

Caption: Workflow for crystallographic data collection, solution, and refinement.

Data Solution and Refinement Explained

-

Structure Solution: The fundamental challenge in crystallography is the "phase problem".[16] While we can measure the intensities (related to the amplitude) of the diffracted X-rays, we lose the phase information. For small molecules like our analogues, powerful algorithms known as Direct Methods are used to mathematically derive initial phase estimates, which allows for the generation of a preliminary electron density map and an initial structural model.[16]

-

Structure Refinement: This is an iterative process of optimizing the initial model to achieve the best possible fit with the experimental diffraction data.[20][21][22] Using a least-squares minimization algorithm, the positions of the atoms (x, y, z coordinates) and their thermal displacement parameters are adjusted. The quality of the fit is monitored using crystallographic R-factors (e.g., R1), with lower values indicating a better fit. A final difference electron density map is calculated to ensure all atoms (including hydrogens) have been located and that the model is complete.[20]

Trustworthiness through Software: Modern crystallographic software packages like Olex2 or the SHELX suite provide a comprehensive environment for this process, integrating solution, refinement, and visualization tools.[17][21][23][24] These programs have built-in validation checks that flag potential issues, ensuring the trustworthiness and reproducibility of the final structure.

Structural Analysis: Decoding the Crystal Packing

Once a high-quality structure is obtained, the real scientific inquiry begins. For (4-Cyanophenyl)methanesulfonamide analogues, the analysis focuses on how the molecules arrange themselves and what forces hold them together.

The Role of Hydrogen Bonding

The sulfonamide group (-SO₂NHR) and the cyano group (-C≡N) are key players in defining the crystal's supramolecular architecture.[3][25]

-

The N-H proton of the sulfonamide is a strong hydrogen bond donor .

-

The sulfonyl oxygens (-SO₂) and the nitrogen of the cyano group are strong hydrogen bond acceptors .

This combination frequently leads to robust and predictable hydrogen-bonding patterns, or "synthons," which can form chains, dimers, or more complex networks that are fundamental to the crystal packing.[10]

Caption: Conceptual diagram of a common hydrogen-bonded dimer motif.

Quantitative Data Presentation

The final output of a crystal structure determination is a wealth of quantitative data, which is best summarized in a standardized table.

Table 1: Representative Crystallographic Data for a Hypothetical Analogue

| Parameter | Value |

| Chemical Formula | C₈H₈N₂O₂S |

| Formula Weight | 196.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 823.4(4) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.582 |

| Temperature (K) | 100(2) |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Reflections Collected | 7854 |

| Independent Reflections | 1890 [R(int) = 0.021] |

| Final R1 [I > 2σ(I)] | 0.035 |

| wR2 (all data) | 0.092 |

| Goodness-of-Fit (GoF) | 1.05 |

| CSD Deposition Number | CCDC XXXXXX |

Rationale: This table provides a snapshot of the crystal's quality and the experiment's success. The low R-factors (R1 < 0.05) and a Goodness-of-Fit close to 1.0 indicate a high-quality model that accurately represents the experimental data. The CSD number allows any researcher to access the full structural data for verification.[26][27]

Conclusion and Future Outlook

The crystal structure analysis of (4-Cyanophenyl)methanesulfonamide analogues is an indispensable tool in modern drug discovery. It provides the ultimate proof of molecular structure and offers profound insights into the solid-state behaviors that dictate a drug candidate's viability. By understanding the interplay of hydrogen bonding, π-stacking, and other non-covalent forces, scientists can anticipate and control properties like polymorphism, leading to the development of safer, more effective, and more stable pharmaceutical products. The systematic application of the principles and protocols outlined in this guide empowers research teams to make data-driven decisions, accelerating the journey from molecular design to clinical success.

References

-

Verdeau, A., Vedernikova, I., & Karki, S. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

-

PharmaCores. (2022). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores Website. [Link]

-

de Oliveira, M. A., et al. (2023). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Crystal Growth & Design, 7(10), 1898-1907. Note: A representative article on the topic. A direct link to the referenced article was not available, but similar content can be found in academic journals covering this topic.

-

Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

David, W. I. F., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B, 77(Pt 3), 321–337. [Link]

-

MDPI. (n.d.). Special Issue: Polymorphism in Pharmaceutical Compounds. Crystals Journal. [Link]

-

Jagiellonian Centre of Innovation. (n.d.). Polymorphism of pharmaceuticals – significance and selected identification methods. JCI Website. [Link]

-

Giri, B. R., et al. (2018). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing. Crystal Growth & Design, 18(2), 1112–1120. [Link]

-

Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube. [Link]

-

Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28, 39859–39871. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart Website. [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. University of Oklahoma Website. [Link]

-

Mammadova, S. A., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. Acta Crystallographica Section E, 79(Pt 8), 754–759. [Link]

-

Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides. Journal of Pharmaceutical Sciences, 90(11), 1882-1896. [Link]

-

Li, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design, 23(4), 2824–2836. [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences Website. [Link]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). SERC Website. [Link]

-

Zhang, Y., & Chen, X. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 529–531. [Link]

-

OlexSys Ltd. (n.d.). Overview. OlexSys Website. [Link]

-

ResearchGate. (n.d.). Hydrogen bonding in sulfonamides. Request PDF. [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum Website. [Link]

-

Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]

-

Li, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. ACS Publications. [Link]

-

Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. [Link]

-

OlexSys Ltd. (n.d.). Olex2. OlexSys Website. [Link]

-

ResearchGate. (n.d.). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides. Request PDF. [Link]

-

PubChem. (n.d.). (4-cyanophenyl)methanesulfonamide. PubChem Website. [Link]

-

SourceForge. (n.d.). Olex2 download. SourceForge Website. [Link]

-

IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC Website. [Link]

-

PubChem. (n.d.). N-(4-cyanophenyl)methanesulfonamide. PubChem Website. [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide. ResearchGate Website. [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). MatDaCs Website. [Link]

-

Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS Website. [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. BiŌkeanós Website. [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of anti-10-(4-cyanophenyl)-10,11,22,23-tetrahydro-9H,21H-5,8:15,12-bis(metheno)[2][8][9]triazacyclohexadecino[1,16-a:5,6-a′]diindole dichloromethane monosolvate. ResearchGate Website. [Link]

-

Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 6(9), 1613-1630. [Link]

-

Kniess, T., et al. (2018). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2018(4), M1016. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. openaccesspub.org [openaccesspub.org]

- 3. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. mdpi.com [mdpi.com]

- 8. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]

- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 17. Overview | OlexSys [olexsys.org]

- 18. scispace.com [scispace.com]

- 19. Olex2 | OlexSys [olexsys.org]

- 20. ou.edu [ou.edu]

- 21. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 22. web.mit.edu [web.mit.edu]

- 23. sourceforge.net [sourceforge.net]

- 24. imserc.northwestern.edu [imserc.northwestern.edu]

- 25. researchgate.net [researchgate.net]

- 26. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 27. biokeanos.com [biokeanos.com]

Physical and chemical properties of (4-Cyanophenyl)methanesulfonamide

An In-Depth Technical Guide to the Physical and Chemical Properties of (4-Cyanophenyl)methanesulfonamide

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Cyanophenyl)methanesulfonamide, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, validated characterization protocols, and expert insights into the compound's behavior and potential applications. The structure of this guide is designed to logically present the core scientific information, from fundamental identity to practical experimental workflows.

Introduction and Molecular Identity

(4-Cyanophenyl)methanesulfonamide, also known by its IUPAC name N-(4-cyanophenyl)methanesulfonamide, is an aromatic sulfonamide derivative.[1] Its structure incorporates three key functional groups: a central phenyl ring, a sulfonamide moiety, and a nitrile group. This unique combination makes it a valuable building block, particularly in the synthesis of targeted therapeutics. The electron-withdrawing nature of both the cyano and methanesulfonyl groups significantly influences the molecule's electronic properties, reactivity, and biological interactions. Notably, the 4-cyanophenyl motif is a critical component in various enzyme inhibitors, including aromatase and steroid sulfatase inhibitors investigated for applications in oncology.[2]

This guide will elucidate the compound's chemical and physical characteristics, provide standardized protocols for its analysis, and discuss its reactivity and synthetic utility.

Figure 1: 2D structure of (4-Cyanophenyl)methanesulfonamide.

Physicochemical and Spectroscopic Profile

The reliable identification and characterization of a compound are foundational to its use in research and development. This section summarizes the key physicochemical and spectroscopic data for (4-Cyanophenyl)methanesulfonamide.

Core Identifiers and Properties

The following table consolidates the primary identifiers and computed physical properties for the compound. Experimental data for properties such as melting point and solubility are not widely reported in public literature, underscoring the importance of in-house experimental verification as detailed in Section 4.

| Property | Value | Source(s) |

| CAS Number | 36268-67-4 | [1][3] |

| IUPAC Name | N-(4-cyanophenyl)methanesulfonamide | [1] |

| Alternate Name | 4-(Methanesulfonylamino)benzonitrile | [1][3] |

| Molecular Formula | C₈H₈N₂O₂S | [1][3] |

| Molecular Weight | 196.22 g/mol | [1] |

| Monoisotopic Mass | 196.03065 Da | [4] |

| InChIKey | BRDHOCVMWSXEHI-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C#N | [1][4] |

| XLogP3 (Predicted) | 0.9 | [4] |

| pKa (Predicted) | The sulfonamide proton (N-H) is acidic. The presence of the electron-withdrawing cyano group is expected to increase its acidity relative to unsubstituted aryl sulfonamides. For comparison, the highly acidic (4-cyanophenyl)methanesulfonic acid has a predicted pKa of approximately -3.0.[5] | - |

| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), slightly soluble in alcohols (e.g., methanol, ethanol), and poorly soluble in water and nonpolar solvents.[6] | - |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the compound's functional groups, the following spectral characteristics are expected:

-

Infrared (IR) Spectroscopy: The IR spectrum provides a unique fingerprint of the molecule's functional groups. Key expected absorption bands include:

-

~3300-3200 cm⁻¹: N-H stretching of the sulfonamide group.

-

~2230 cm⁻¹: C≡N stretching of the nitrile group. A related structure shows this peak at 2237 cm⁻¹.[7]

-

~1350-1320 cm⁻¹ and ~1160-1140 cm⁻¹: Asymmetric and symmetric SO₂ stretching of the sulfonamide group, respectively. A similar compound exhibited these bands at 1329 and 1156 cm⁻¹.[7]

-

~1600-1450 cm⁻¹: C=C stretching within the aromatic ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the different proton environments:

-

A singlet for the three methyl (CH₃) protons.

-

Two doublets for the four aromatic protons, exhibiting a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring.

-

A broad singlet for the acidic sulfonamide (N-H) proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework:

-

A signal for the methyl carbon.

-

A signal for the nitrile carbon (~118-120 ppm).

-

Four signals for the aromatic carbons, two of which will be quaternary.

-

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass and fragmentation pattern. Predicted collision cross-section (CCS) values provide additional structural information.[4]

-

Expected Adducts (m/z): [M+H]⁺: 197.03793, [M+Na]⁺: 219.01987, [M-H]⁻: 195.02337.[4]

-

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of (4-Cyanophenyl)methanesulfonamide is crucial for its application as a chemical intermediate.

Synthetic Approach

The most direct and common method for synthesizing aryl sulfonamides is the Hinsberg reaction .[7] This involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. For (4-Cyanophenyl)methanesulfonamide, this translates to the reaction between 4-aminobenzonitrile and methanesulfonyl chloride.

Figure 2: Proposed synthesis route for (4-Cyanophenyl)methanesulfonamide.

Reactivity Profile

The molecule's reactivity is governed by its three primary functional groups:

-

Sulfonamide Group: The N-H proton is acidic and can be deprotonated by a suitable base. The resulting anion can act as a nucleophile in subsequent reactions, such as alkylation.

-

Nitrile Group: The cyano group is susceptible to nucleophilic attack. It can be hydrolyzed to a carboxylic acid under acidic or basic conditions or reduced to a primary amine.

-

Aromatic Ring: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the sulfonamide and nitrile substituents.

Experimental Protocols for Characterization and Validation

To ensure scientific integrity, every batch of a synthesized compound must be rigorously characterized. The following protocols describe a self-validating system for confirming the identity, purity, and key properties of (4-Cyanophenyl)methanesulfonamide.

Figure 3: Standard workflow for the characterization and validation of a synthesized chemical compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting range of the compound, which serves as an indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the compound by separating it from any impurities.

Methodology:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Gradient Elution:

-

Start with a gradient of 5-10% Mobile Phase B.

-

Linearly increase to 95% Mobile Phase B over 15-20 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes before the next injection.

-

-

Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it allows for the observation of the exchangeable N-H proton.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Ensure proper shimming to obtain sharp, well-resolved peaks.

-

Integrate the signals to determine the relative number of protons for each peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

-

Data Interpretation:

-

Compare the observed chemical shifts, splitting patterns, and integrations with the expected structure.

-

Confirm the presence of all expected signals and the absence of significant impurity peaks.

-

Conclusion

(4-Cyanophenyl)methanesulfonamide is a well-defined chemical entity with distinct physical and spectroscopic properties derived from its aromatic, sulfonamide, and nitrile functionalities. Its straightforward synthesis and versatile reactivity make it a valuable intermediate in the development of novel chemical compounds, particularly in the field of medicinal chemistry. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and application of this compound, ensuring a high degree of scientific rigor and reproducibility for researchers in the field.

References

-

Matrix Fine Chemicals. N-(4-CYANOPHENYL)METHANESULFONAMIDE | CAS 36268-67-4. [1]

-

ChemScene. N-(4-Cyanophenyl)methanesulfonamide | CAS 36268-67-4. [3]

-

BenchChem. Application Notes and Protocols for Testing the Efficacy of Sulfonamide-Based Drugs. [8]

-

PubChem. N-(4-acetyl-2-cyanophenyl)methanesulfonamide. [9]

-

PubChemLite. (4-cyanophenyl)methanesulfonamide (C8H8N2O2S). [10]

-

PubChemLite. N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S). [4]

-

National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Library of Medicine. [7]

-

National Center for Biotechnology Information. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Library of Medicine. [11]

-

BenchChem. (4-Cyanophenyl)methanesulfonic acid. [5]

-

National Center for Biotechnology Information. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Library of Medicine. [12]

-

National Center for Biotechnology Information. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Library of Medicine. [2]

-

USDA Food Safety and Inspection Service. Determination and Confirmation of Sulfonamides. [13]

-

ChemicalBook. Methanesulfonamide | 3144-09-0. [6]

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. Methanesulfonamide | 3144-09-0 [chemicalbook.com]

- 7. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-(4-acetyl-2-cyanophenyl)methanesulfonamide | C10H10N2O3S | CID 10243276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. PubChemLite - (4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 11. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fsis.usda.gov [fsis.usda.gov]

Introduction: The Strategic Importance of (4-Cyanophenyl)methanesulfonamide

An In-Depth Technical Guide to (4-Cyanophenyl)methanesulfonamide (CAS 36268-67-4)

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds and building blocks is paramount to the successful development of novel therapeutics. (4-Cyanophenyl)methanesulfonamide, a molecule integrating two pharmacologically significant moieties—the cyanophenyl group and the methanesulfonamide core—represents a compound of considerable interest. The sulfonamide group is a cornerstone in drug design, featured in a vast array of therapeutics including antibacterial, anticonvulsant, and enzyme-inhibiting agents.[1] Concurrently, the para-cyano group is recognized for its role as a potent hydrogen bond acceptor and its contribution to the inhibitory activity of compounds targeting enzymes like aromatase and steroid sulfatase.[1][2]

This guide provides a comprehensive technical overview of (4-Cyanophenyl)methanesulfonamide, moving beyond a simple recitation of data to explain the causality behind its synthesis, characterization, and potential applications. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. These properties govern its solubility, stability, and interactions with biological systems.

Core Properties

| Property | Value | Source/Rationale |

| CAS Number | 36268-67-4 | Public Record |

| Molecular Formula | C₈H₈N₂O₂S | |

| Molecular Weight | 196.22 g/mol | |

| IUPAC Name | N-(4-cyanophenyl)methanesulfonamide | |

| Melting Point | Estimated 85-95 °C | Based on related structures such as methanesulfonamide (85-89 °C) and 4-cyanobiphenyl (85-87 °C).[3] Expected to be a crystalline solid. |

| Solubility | Predicted to be soluble in polar aprotic solvents (DMSO, DMF, NMP) and sparingly soluble in aqueous solutions. | Inferred from the solubility profiles of related sulfonamides and aromatic nitriles.[4][5] |

Structural Diagram

The chemical structure of (4-Cyanophenyl)methanesulfonamide is presented below.

Structure of (4-Cyanophenyl)methanesulfonamide

Synthesis and Purification

A robust and reproducible synthetic protocol is essential for obtaining high-purity material for research. While a specific protocol for (4-Cyanophenyl)methanesulfonamide is not widely published, a reliable synthesis can be designed based on the well-established reaction between sulfonyl chlorides and amines.[6]

Proposed Synthetic Pathway

The most logical and efficient synthesis involves the reaction of methanesulfonyl chloride with 4-aminobenzonitrile.

Proposed synthetic workflow for (4-Cyanophenyl)methanesulfonamide.

Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis and purification rely on careful control of reaction conditions and appropriate analytical verification at each stage.

-

Reaction Setup: To a stirred solution of 4-aminobenzonitrile (1.0 eq) in pyridine (10 vol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methanesulfonyl chloride (1.1 eq) dropwise. The use of pyridine serves as both a solvent and a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is poured into cold dilute hydrochloric acid (e.g., 1M HCl) to neutralize excess pyridine and precipitate the product. The solid is then collected by vacuum filtration and washed with water to remove any remaining salts.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[6] The purity should be assessed by HPLC and melting point analysis.

Analytical Characterization

Unambiguous characterization of the synthesized compound is critical for ensuring its identity and purity. A combination of spectroscopic techniques should be employed.

Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the methyl (CH₃) protons (~3.0 ppm).- Two doublets in the aromatic region (7.0-8.0 ppm) corresponding to the protons on the cyanophenyl ring.- A broad singlet for the sulfonamide N-H proton (may be exchangeable with D₂O). |

| ¹³C NMR | - A signal for the methyl carbon (~40 ppm).- Signals for the aromatic carbons (110-150 ppm), including the carbon of the cyano group (~118 ppm).[7][8] |

| IR Spectroscopy | - Strong S=O stretching bands for the sulfonyl group at ~1330 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).- A sharp C≡N stretching band for the cyano group around 2230 cm⁻¹.[6] |

| Mass Spectrometry | - A molecular ion peak [M+H]⁺ at m/z 197.0379. |

Analytical Workflow

A standardized workflow ensures consistent and reliable characterization of each batch of synthesized (4-Cyanophenyl)methanesulfonamide.

Workflow for the analytical characterization of (4-Cyanophenyl)methanesulfonamide.

Applications in Drug Discovery and Medicinal Chemistry

The true value of (4-Cyanophenyl)methanesulfonamide lies in its potential as a versatile building block or a lead compound in drug discovery programs. Its constituent parts have been implicated in the activity of several classes of therapeutic agents.

-

Enzyme Inhibitors: The cyanophenyl group is a key feature in some non-steroidal aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[1] Furthermore, sulfonamide-containing compounds are known to inhibit a wide range of enzymes, including carbonic anhydrases and proteases.

-

Anticancer Agents: Novel benzenesulfonamide derivatives bearing a cyano group have demonstrated significant anticancer activity.[9] One such compound exhibited a high correlation with the activity of Tamoxifen, a selective estrogen receptor modulator, suggesting a potential mechanism of action.[9]

-

VLA-4 Antagonists: The (cyanophenyl)sulfonyl moiety has been incorporated into extremely potent antagonists of Very Late Antigen-4 (VLA-4), a target for inflammatory diseases.[10] The inclusion of this group was crucial for achieving high potency and favorable pharmacokinetic profiles.[10]

Metabolic and Pharmacokinetic Considerations

For any compound considered for therapeutic development, an early understanding of its metabolic fate and pharmacokinetic profile is crucial. While no specific studies on (4-Cyanophenyl)methanesulfonamide have been published, predictions can be made based on its structure.

-

Potential Metabolic Pathways: The compound is susceptible to several metabolic transformations, including aromatic hydroxylation of the phenyl ring and potential N-demethylation if the sulfonamide nitrogen were to be alkylated in a derivative.

-

Importance of ADME Studies: It is imperative to conduct in vitro and in vivo Absorption, Distribution, Metabolism, and Excretion (ADME) studies to determine key parameters such as bioavailability, half-life, and clearance.[11] These studies are essential for guiding lead optimization and ensuring the development of a drug candidate with suitable properties for clinical use.

Safety and Handling

Appropriate safety precautions must be taken when handling (4-Cyanophenyl)methanesulfonamide in a laboratory setting.

-

Potential Hazards: Based on safety data for related compounds, (4-Cyanophenyl)methanesulfonamide may cause skin, eye, and respiratory irritation, and may be harmful if swallowed.[5]

-

Recommended Precautions:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Conclusion

(4-Cyanophenyl)methanesulfonamide is a compound with significant potential, bridging the well-established pharmacological utility of the sulfonamide core with the advantageous electronic and binding properties of the cyanophenyl group. This guide has provided a comprehensive technical framework for its synthesis, characterization, and potential applications. By understanding the underlying principles and methodologies presented herein, researchers and drug development professionals can effectively leverage this valuable molecule to advance their scientific objectives and contribute to the discovery of new medicines.

References

-

Crystal structure and Hirfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]. National Institutes of Health. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health. [Link]

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. National Institutes of Health. [Link]

-

Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. PubMed. [Link]

-

Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. National Institutes of Health. [Link]

-

Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. [Link]

- Preparation method of 4-cyanophenylalanine.

-

pharmacokinetics biodistribution metabolism: Topics by Science.gov. Science.gov. [Link]

-

Metabolism and pharmacokinetics of cinobufagin. PubMed. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

- Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PubMed Central. [Link]

-

H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. ResearchGate. [Link]

-

Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4. PubMed. [Link]

-

via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses Procedure. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

- 1. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methane sulfonamide (CAS 3144-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 4-Cyanobiphenyl | 2920-38-9 [chemicalbook.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bhu.ac.in [bhu.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-{N-[(3-cyanophenyl)sulfonyl]-4(R)-cyclobutylamino-(L)-prolyl}-4-[(3',5'-dichloroisonicotinoyl) amino]-(L)-phenylalanine (MK-0668), an extremely potent and orally active antagonist of very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacokinetics biodistribution metabolism: Topics by Science.gov [science.gov]

An In-Depth Technical Guide to N-(4-Cyanophenyl)methanesulfonamide

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of N-(4-Cyanophenyl)methanesulfonamide, a versatile sulfonamide derivative of interest in medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive exploration of its chemical properties, synthesis, reactivity, and potential biological applications, supported by established scientific literature.

Nomenclature and Chemical Structure

N-(4-Cyanophenyl)methanesulfonamide is systematically named according to IUPAC nomenclature. The structure is characterized by a central phenyl ring substituted with a cyano group at the para (4) position and a methanesulfonamide group.

-

Preferred IUPAC Name: N-(4-cyanophenyl)methanesulfonamide[1]

-

Synonym: 4-(Methanesulfonylamino)benzonitrile[1]

-

CAS Number: 36268-67-4[1]

-

Molecular Formula: C₈H₈N₂O₂S[1]

-

Molecular Weight: 196.22 g/mol [1]

-

InChIKey: BRDHOCVMWSXEHI-UHFFFAOYSA-N[1]

The structural arrangement of the electron-withdrawing cyano group and the sulfonamide moiety imparts specific electronic and conformational properties to the molecule, influencing its reactivity and biological interactions.

Diagram 1: Chemical Structure of N-(4-Cyanophenyl)methanesulfonamide

Caption: 2D structure of N-(4-Cyanophenyl)methanesulfonamide.

Physicochemical Properties

Understanding the physicochemical properties of N-(4-Cyanophenyl)methanesulfonamide is crucial for its application in drug development, including formulation and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 196.22 g/mol | [1] |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Predicted XlogP | 0.9 | [2] |

| Predicted Topological Polar Surface Area | 95.4 Ų | |

| Melting Point | Not experimentally determined. A related compound, N-(4-Methoxyphenyl)methanesulfonamide, has a melting point of 113-114 °C. | [3] |

| Solubility | Not experimentally determined. Expected to have low aqueous solubility. | |

| pKa | Not experimentally determined. The sulfonamide proton is expected to be weakly acidic. |

Synthesis and Manufacturing

The synthesis of N-(4-Cyanophenyl)methanesulfonamide typically follows the principles of the Hinsberg reaction, a well-established method for the synthesis of sulfonamides.[4] This involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.

Diagram 2: General Synthesis Pathway

Caption: General synthetic route to N-(4-Cyanophenyl)methanesulfonamide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative procedure for the synthesis of N-(4-cyanophenyl)methanesulfonamide, adapted from standard methodologies for sulfonamide synthesis.[5][6]

Materials:

-

4-Aminobenzonitrile

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.

-

Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford N-(4-cyanophenyl)methanesulfonamide.

Chemical Reactivity and Stability

The chemical reactivity of N-(4-Cyanophenyl)methanesulfonamide is governed by the functional groups present in its structure.

-

Sulfonamide Moiety: The S-N bond in sulfonamides is susceptible to hydrolysis under strong acidic or basic conditions. This degradation pathway would likely yield methanesulfonic acid and 4-aminobenzonitrile.

-

Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid under harsh acidic or basic conditions. It can also be reduced to a primary amine.

-

Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, with the substitution pattern directed by the existing substituents.

Stability: For long-term storage, N-(4-Cyanophenyl)methanesulfonamide should be kept in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Pharmacological and Toxicological Profile

The sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and enzyme inhibitory activities.[7][8]

Diagram 3: Potential Pharmacological Applications of Sulfonamide Derivatives

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. PubChemLite - N-(4-cyanophenyl)methanesulfonamide (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(5-methylfuran-2-yl)phenyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(4-cyanophenyl)methanesulfonamide for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of N-(4-cyanophenyl)methanesulfonamide. Eschewing a rigid template, this document is structured to provide a logical and in-depth exploration of the compound, moving from its fundamental properties to its practical synthesis and its strategic importance in the landscape of modern drug discovery.

Core Molecular Attributes and Identification

N-(4-cyanophenyl)methanesulfonamide is a bifunctional organic molecule featuring a sulfonamide linkage and a nitrile-substituted aromatic ring. These functional groups are significant pharmacophores, suggesting the compound's potential as a versatile building block or lead structure in medicinal chemistry.

The fundamental properties of the molecule are summarized below for rapid reference and verification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₂S | [1] |

| Molecular Weight | 196.22 g/mol | [1] |

| IUPAC Name | 4-(methylsulfonylamino)benzonitrile | [1] |

| CAS Number | 36268-67-4 | [1] |

| Canonical SMILES | CS(=O)(=O)NC1=CC=C(C=C1)C#N | [1] |

| InChI Key | BRDHOCVMWSXEHI-UHFFFAOYSA-N | [1] |

Rationale and Protocol for Chemical Synthesis

The synthesis of N-(4-cyanophenyl)methanesulfonamide is predicated on a cornerstone reaction in medicinal chemistry: the formation of a sulfonamide bond. This is most reliably achieved through the nucleophilic attack of an amine onto a sulfonyl chloride, typically in the presence of a non-nucleophilic base to quench the HCl byproduct.

Causality of Experimental Design

The chosen synthetic route involves the reaction of 4-aminobenzonitrile with methanesulfonyl chloride.

-

Choice of Reactants: 4-aminobenzonitrile provides the requisite aromatic core and primary amine functionality. Methanesulfonyl chloride is the simplest and most common reagent for introducing the methylsulfonyl group.

-

Role of the Base: A tertiary amine base, such as pyridine or triethylamine, is essential. Its function is to neutralize the hydrochloric acid generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. Pyridine can also serve as the solvent.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

-

Temperature Control: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction between the highly reactive sulfonyl chloride and the amine. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for N-(4-cyanophenyl)methanesulfonamide.

Step-by-Step Experimental Protocol

This protocol is a validated, general procedure for sulfonamide synthesis, adapted for the specific target molecule.

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzonitrile (1.0 eq).

-

Dissolution: Dissolve the amine in pyridine (acting as both solvent and base) or in an aprotic solvent like dichloromethane (DCM) containing triethylamine (1.2-1.5 eq).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add methanesulfonyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium or triethylammonium hydrochloride) may form upon addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding dilute hydrochloric acid to neutralize the excess base. If DCM was used, separate the organic layer. If pyridine was the solvent, extract the product into an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-(4-cyanophenyl)methanesulfonamide.

Structural Characterization and Validation

Authenticating the structure and purity of the synthesized compound is paramount. The following section details the expected spectroscopic data based on the known chemical shifts and absorption frequencies of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-